molecular formula C7H8Cl2N2O B12892266 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B12892266
M. Wt: 207.05 g/mol
InChI Key: GDERMLDXLSQKHZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: Unique due to its specific substitution pattern and chemical properties.

    3,5-Dimethyl-1H-pyrazole: Lacks the dichloroethanone moiety, resulting in different reactivity and applications.

    2,4-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

2,2-dichloro-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H8Cl2N2O/c1-4-3-5(2)11(10-4)7(12)6(8)9/h3,6H,1-2H3

InChI Key

GDERMLDXLSQKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C(Cl)Cl)C

Origin of Product

United States

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